molecular formula C19H38N2 B1294886 3-(hexadecylamino)propanenitrile CAS No. 36341-65-8

3-(hexadecylamino)propanenitrile

Cat. No.: B1294886
CAS No.: 36341-65-8
M. Wt: 294.5 g/mol
InChI Key: HURZPRHLIMBWPK-UHFFFAOYSA-N
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Description

Significance of Nitrile Compounds in Contemporary Chemistry

Nitrile compounds, characterized by the presence of a cyano (-C≡N) functional group, are of considerable importance in modern chemistry. ebsco.comteachy.aifiveable.meallen.in This functional group consists of a carbon atom triple-bonded to a nitrogen atom, a structure that imparts high polarity and reactivity. teachy.aifiveable.meallen.in The carbon-nitrogen triple bond serves as a reactive site for a variety of chemical transformations, making nitriles versatile intermediates in organic synthesis. ebsco.com

Key aspects of the significance of nitriles include:

Synthetic Intermediates: Nitriles are crucial building blocks for synthesizing a wide range of other functional groups, including primary amines, amides, and carboxylic acids through reactions like hydrolysis and reduction. ebsco.comteachy.ai

Industrial Applications: They are integral to the manufacturing of numerous commercial products. For instance, acrylonitrile (B1666552) is a key monomer in the production of polymers like polyacrylonitrile, which is used to make acrylic fibers and plastics. teachy.aiallen.in Nitrile rubber, known for its resistance to oils and chemicals, is widely used in gloves, hoses, and gaskets. algoreducation.com

Pharmaceutical and Agrochemical Synthesis: The cyano group is a common feature in many pharmaceutical and agrochemical compounds, where it contributes to the molecule's biological activity. teachy.aiallen.in

Solvents: Simple nitriles, such as acetonitrile (B52724), are extensively used as polar aprotic solvents in both laboratory and industrial settings due to their ability to dissolve a wide range of compounds. ebsco.comallen.in

The synthesis of nitriles can be achieved through various methods, including the nucleophilic substitution of alkyl halides with cyanide ions and the dehydration of primary amides. ebsco.comfiveable.mealgoreducation.com Their unique electronic structure and reactivity ensure their continued prominence in both fundamental and applied chemical research.

Structural Characteristics and Distinctive Features of 3-(Hexadecylamino)propanenitrile

3-(Hexadecylamino)propanenitrile is an aliphatic nitrile distinguished by its bifunctional nature. Its molecular structure consists of two primary components: a long hydrophobic alkyl chain and a polar hydrophilic head group.

Hydrophobic Tail: This is composed of a hexadecyl group (C16H33), a long, saturated hydrocarbon chain. This tail is nonpolar and water-repellent.

Hydrophilic Head: This portion contains a secondary amine (-NH-) and a propanenitrile group (-CH2CH2C≡N). The nitrogen atoms in the amine and the nitrile group introduce polarity, making this end of the molecule attracted to water.

This amphiphilic structure, combining a significant hydrophobic tail with a hydrophilic head, suggests that 3-(hexadecylamino)propanenitrile possesses surfactant properties. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid. This structural arrangement is central to its potential applications in areas requiring interfacial activity.

Below is a table summarizing the key chemical properties of 3-(hexadecylamino)propanenitrile.

PropertyValue
CAS Number 36341-65-8
Molecular Formula C19H38N2
Molecular Weight 294.52 g/mol
IUPAC Name 3-(Hexadecylamino)propanenitrile
Synonyms N-Hexadecyl-β-alaninenitrile

Data sourced from available chemical databases. scbt.comchemspider.com

Current Research Landscape and Identified Knowledge Gaps for the Compound

The current academic research landscape for 3-(hexadecylamino)propanenitrile appears to be limited, with a noticeable scarcity of published studies focusing specifically on this compound. While its chemical properties are documented in supplier databases, comprehensive investigations into its synthesis, reactivity, and applications are not widely available in peer-reviewed literature.

Based on its amphiphilic structure, the primary area of potential research for 3-(hexadecylamino)propanenitrile is in the field of surfactants and interfacial science . Its molecular design makes it a candidate for applications such as:

Flotation Agents: In mineral processing, flotation is a critical method for separating valuable minerals from gangue. danafloat.com Cationic surfactants, particularly amine derivatives, are used as collectors to selectively render mineral surfaces hydrophobic, allowing them to attach to air bubbles and be floated off. 911metallurgist.com The structure of 3-(hexadecylamino)propanenitrile, with its long alkyl chain and amine group, is analogous to known amine-based flotation collectors.

The most significant knowledge gap is the lack of empirical data and dedicated studies on 3-(hexadecylamino)propanenitrile. Key areas that remain to be explored include:

Detailed Synthesis and Optimization: While general methods for synthesizing similar amino nitriles exist, specific, high-yield synthetic routes for this compound are not well-documented in academic literature.

Physicochemical Properties: There is a need for detailed characterization of its surfactant properties, such as its critical micelle concentration (CMC), surface tension reduction capabilities, and behavior at various interfaces.

Application-Specific Performance: Research is required to evaluate its effectiveness as a flotation collector for specific ore types, its performance as an emulsifier or dispersant, and its potential in other surfactant-related applications.

Comparative Studies: There are no studies comparing its performance and properties against other established commercial surfactants or flotation agents.

Properties

IUPAC Name

3-(hexadecylamino)propanenitrile
Source PubChem
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InChI

InChI=1S/C19H38N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-19-16-17-20/h21H,2-16,18-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURZPRHLIMBWPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30189877
Record name 3-(Hexadecylamino)propiononitrile
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

36341-65-8
Record name 3-(Hexadecylamino)propanenitrile
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Record name 3-(Hexadecylamino)propiononitrile
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Record name 3-(Hexadecylamino)propiononitrile
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Record name 3-(hexadecylamino)propiononitrile
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Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 3-(Hexadecylamino)propanenitrile

The formation of 3-(hexadecylamino)propanenitrile is predominantly achieved through the principles of amination and nitrile group introduction. These methods leverage the reactivity of long-chain amines and nitrile-containing precursors to construct the target molecule.

Amination Reactions in Propanenitrile Synthesis

The most direct and widely utilized method for synthesizing 3-(hexadecylamino)propanenitrile is the cyanoethylation of hexadecylamine (B48584). This reaction is a specific type of conjugate addition known as a Michael addition, where the primary amine acts as a nucleophile, attacking the electron-deficient β-carbon of an activated alkene like acrylonitrile (B1666552). wikipedia.org

The general reaction can be depicted as follows:

CH₃(CH₂)₁₅NH₂ (Hexadecylamine) + CH₂=CHCN (Acrylonitrile) → CH₃(CH₂)₁₅NHCH₂CH₂CN (3-(Hexadecylamino)propanenitrile)

This reaction is often facilitated by a basic catalyst, although with highly nucleophilic aliphatic amines such as hexadecylamine, the reaction can sometimes proceed without a catalyst. organicreactions.org The reaction is typically exothermic and may require temperature control to prevent the polymerization of acrylonitrile. organicreactions.org

Nitrile Group Formation Strategies Applicable to Long-Chain Amines

While the direct addition to acrylonitrile is the most common strategy, other methods for forming the nitrile group in the presence of a long-chain amine could theoretically be employed. One such alternative involves the alkylation of the amine with a molecule already containing the propanenitrile structure, such as 3-chloropropionitrile. wikipedia.org

CH₃(CH₂)₁₅NH₂ (Hexadecylamine) + ClCH₂CH₂CN (3-Chloropropionitrile) → CH₃(CH₂)₁₅NHCH₂CH₂CN (3-(Hexadecylamino)propanenitrile) + HCl

This method, however, is generally less favored than cyanoethylation due to the potential for side reactions and the generation of hydrogen chloride, which needs to be neutralized.

Another broad strategy in organic synthesis for producing aminonitriles is the Strecker synthesis. This method traditionally produces α-aminonitriles from an aldehyde or ketone, an amine, and a cyanide source. While not directly applicable to the synthesis of β-aminonitriles like 3-(hexadecylamino)propanenitrile, it represents a fundamental approach to nitrile group introduction in the context of amino compounds.

Utilization of Precursors and Building Blocks in Synthesis

The primary building blocks for the synthesis of 3-(hexadecylamino)propanenitrile are hexadecylamine and acrylonitrile.

Hexadecylamine (Cetylamine): This long-chain primary amine is a waxy solid derived from fatty acids. It serves as the nucleophile in the key synthetic reactions.

Acrylonitrile: This is an α,β-unsaturated nitrile that acts as the Michael acceptor, providing the three-carbon nitrile-containing backbone of the final product. wikipedia.org

The selection and purity of these precursors are crucial for achieving a high yield and purity of the final product.

Catalytic Approaches in 3-(Hexadecylamino)propanenitrile Synthesis

While the cyanoethylation of aliphatic amines can proceed without a catalyst, the use of catalysts can significantly enhance the reaction rate and yield.

Base Catalysis: A variety of basic catalysts can be employed for cyanoethylation reactions. These can range from simple hydroxides to more complex organic bases. Strongly basic quaternary ammonium (B1175870) hydroxides have been noted as particularly effective catalysts for this type of transformation. organicreactions.org

Enzymatic Catalysis: Research into greener synthetic methods has explored the use of enzymes as catalysts. Lipases have been shown to catalyze the Michael addition of amines to acrylonitrile. researchgate.net While specific studies on hexadecylamine might be limited, the general success with other primary and secondary amines suggests its potential applicability. Lipases like Novozyme 435 have demonstrated effectiveness in shortening reaction times compared to uncatalyzed reactions. nih.gov

Heterogeneous Catalysis: For cyanoethylation of less reactive aromatic amines, solid acid catalysts like silica-alumina have been utilized. google.com This approach offers the advantage of easy catalyst separation from the reaction mixture. While aliphatic amines are more reactive, the use of such catalysts could be explored for process optimization.

Advanced Synthetic Techniques for Optimized Yield and Purity

To improve the efficiency and purity of 3-(hexadecylamino)propanenitrile synthesis, advanced techniques can be considered.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate Michael addition reactions, leading to shorter reaction times and often higher yields compared to conventional heating. nih.gov This technique could be applied to the cyanoethylation of hexadecylamine to potentially improve reaction efficiency.

Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the preparation of various organic molecules, offering advantages in purification and automation. While direct solid-phase synthesis of 3-(hexadecylamino)propanenitrile is not widely reported, related methodologies have been developed. For instance, the synthesis of N-substituted β-aminopropionic acid oligomers (β-peptoids) has been achieved on a solid support. This involves the Michael addition of primary amines to a resin-bound acrylate. This approach demonstrates the feasibility of attaching long-chain amines to a solid support and performing subsequent chemical transformations.

The cyanoethyl group itself is also utilized as a protecting group in solid-phase oligonucleotide synthesis, where it is later removed under basic conditions. wikipedia.org This highlights the chemical stability and reactivity of the cyanoethyl moiety in solid-phase contexts.

Purification Methodologies

The purification of 3-(hexadecylamino)propanenitrile, a compound characterized by a long lipophilic alkyl chain and a polar aminonitrile head group, requires methods that can effectively separate it from starting materials, such as unreacted hexadecylamine and acrylonitrile, as well as any potential side products, like the diadduct. Due to its physical properties, a combination of techniques including distillation, crystallization, and chromatography are often employed.

Distillation: Initial purification to remove volatile impurities and unreacted acrylonitrile can be achieved through distillation. Given the high boiling point of 3-(hexadecylamino)propanenitrile, this process is typically carried out under reduced pressure (vacuum distillation) to prevent thermal decomposition.

Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and is guided by the principle that the compound of interest should be sparingly soluble at low temperatures and highly soluble at elevated temperatures. For a long-chain aliphatic amine derivative like 3-(hexadecylamino)propanenitrile, a variety of solvent systems can be considered. The long alkyl chain imparts significant non-polar character, while the amine and nitrile groups add polarity.

One approach involves the crystallization from a single solvent. Alternatively, a mixed solvent system can be utilized. For instance, the compound can be dissolved in a good solvent at an elevated temperature, followed by the gradual addition of a poor solvent (an "anti-solvent") to induce crystallization as the solution cools. For amines with non-polar groups, protonation with an acid to form a salt can be a useful strategy to manipulate solubility for crystallization rochester.edu.

Table 1: Potential Recrystallization Solvents for 3-(hexadecylamino)propanenitrile

Solvent/SystemRationale
IsopropanolA polar protic solvent that may offer good solubility at higher temperatures and reduced solubility upon cooling.
AcetoneA polar aprotic solvent that can be effective for crystallizing compounds with moderate polarity.
Ethyl Acetate (B1210297)An ester solvent that can be a good choice for compounds containing ester or, by analogy, nitrile functionalities rochester.edu.
TolueneA non-polar aromatic solvent that can be effective for crystallizing long-chain aliphatic compounds rochester.edu.
Hexane (B92381)/Ethanol (B145695)A mixed solvent system where the compound is dissolved in a minimal amount of a good solvent (ethanol) and a poor solvent (hexane) is added to induce precipitation.
Water (acidified)For crystallization of the corresponding salt (e.g., hydrochloride or sulfate), which can then be neutralized to recover the pure amine rochester.edu.

Chromatography: Chromatographic techniques are powerful for separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Column Chromatography: For the purification of 3-(hexadecylamino)propanenitrile, normal-phase column chromatography using silica (B1680970) gel as the stationary phase can be employed. A gradient of solvents, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol), would allow for the separation of the desired product from less polar impurities and more polar byproducts. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent the tailing of the amine on the acidic silica gel.

High-Performance Liquid Chromatography (HPLC): For analytical purposes and for the isolation of highly pure material, reversed-phase HPLC is a suitable technique. A C18 column is a common choice for the separation of non-polar compounds. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an additive to improve peak shape. For amine-containing compounds, the pH of the mobile phase can be adjusted to control the retention time and selectivity.

Table 2: Illustrative Chromatographic Conditions for Amine Separation

Chromatography TypeStationary PhaseMobile Phase ExampleDetection
Gas Chromatography (GC)E 301 silicone grease-Flame Ionization (FID) or Mass Spectrometry (MS)
Reversed-Phase HPLCC18Acetonitrile/Water with 0.1% Formic AcidUV or Mass Spectrometry (MS)

Note: GC analysis of fatty amines often requires derivatization to increase volatility and reduce peak tailing oup.comresearchgate.net.

Green Chemistry Principles in Synthetic Route Development

The development of synthetic routes for 3-(hexadecylamino)propanenitrile can be guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. The traditional Michael addition of hexadecylamine to acrylonitrile can be optimized in several ways to align with these principles.

Atom Economy: The Michael addition reaction is inherently atom-economical, as it involves the direct addition of the amine to the activated alkene, with all the atoms of the reactants being incorporated into the final product. This results in a theoretical atom economy of 100%, a key tenet of green chemistry researchgate.net.

Catalysis: The use of catalysts can significantly improve the efficiency and selectivity of the reaction, often allowing for milder reaction conditions and reducing the formation of byproducts.

Acid Catalysis: The reaction can be catalyzed by acids. The use of a catalytic amount of a strong acid like phosphoric acid or an organic acid like acetic acid can accelerate the reaction rate google.com.

Enzymatic Catalysis: Lipases have been shown to catalyze the Michael addition of amines to acrylonitrile oup.comresearchgate.net. Enzymatic catalysis offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure), and the use of a biodegradable catalyst. Novozyme 435, an immobilized lipase, has been reported to be effective in such reactions researchgate.net.

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfated zirconia, can facilitate the reaction and simplify the purification process, as the catalyst can be easily removed by filtration and potentially reused nih.gov.

Solvent Selection and Solvent-Free Conditions: A major focus of green chemistry is the reduction or elimination of hazardous solvents.

Solvent-Free Synthesis: The reaction between an amine and acrylonitrile can often be carried out under solvent-free (neat) conditions, especially if the reactants are liquids at the reaction temperature rochester.edunih.gov. This eliminates the need for a solvent, reducing waste and simplifying the work-up procedure.

Greener Solvents: If a solvent is necessary, the choice should be guided by its environmental impact, safety, and recyclability. A patent describes the acceleration of the addition of fatty amines to acrylates (a similar reaction) using small quantities of lower aliphatic alcohols like methanol or ethanol google.com. These are generally considered greener solvent choices compared to chlorinated hydrocarbons or aprotic polar solvents.

Energy Efficiency: The use of catalysts can lower the activation energy of the reaction, allowing it to proceed at lower temperatures and thus reducing energy consumption. Reactions that can be performed at or near ambient temperature are particularly desirable from a green chemistry perspective.

Table 3: Application of Green Chemistry Principles to the Synthesis of 3-(hexadecylamino)propanenitrile

Green Chemistry PrincipleApplication in SynthesisResearch Finding/Rationale
Atom EconomyMichael Addition ReactionThe reaction is a 1,4-conjugate addition, which is inherently atom-economical with a theoretical 100% atom economy researchgate.net.
CatalysisUse of Biocatalysts or Solid AcidsLipases can catalyze the reaction under mild conditions oup.comresearchgate.net. Solid acids like sulfated zirconia offer easy separation and potential for recycling nih.gov.
Safer Solvents & AuxiliariesSolvent-Free or Greener SolventsThe reaction can be conducted without a solvent rochester.edunih.gov. Lower aliphatic alcohols can be used to accelerate the reaction google.com.
Design for Energy EfficiencyLower Reaction TemperaturesCatalytic methods can enable the reaction to proceed efficiently at lower temperatures, reducing energy consumption.

Chemical Reactivity and Mechanistic Studies

Reactivity of the Nitrile Functional Group in 3-(Hexadecylamino)propanenitrile

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and reactions with oxidizing agents.

The hydrolysis of nitriles is a well-established method for the synthesis of carboxylic acids. This transformation can be catalyzed by either acid or base and proceeds through an amide intermediate. libretexts.orgyoutube.com Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org In the case of 3-(hexadecylamino)propanenitrile, this would result in the formation of 3-(hexadecylamino)propanoic acid and ammonium chloride.

Under alkaline conditions, heating the nitrile with a solution of a base like sodium hydroxide (B78521) leads to the formation of a carboxylate salt and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. pressbooks.pub A milder approach to nitrile hydrolysis involves using sodium hydroxide in a mixture of methanol (B129727) and an aprotic solvent like dichloromethane, which can selectively convert nitriles to primary amides or, with longer reaction times, to the carboxylic acid. researchgate.netarkat-usa.org

Biocatalytic methods, employing enzymes such as nitrilase, also offer a green alternative for the hydrolysis of nitriles to carboxylic acids. rsc.org

Table 1: Potential Hydrolysis Products of 3-(Hexadecylamino)propanenitrile

Starting MaterialReagents and ConditionsMajor ProductByproduct(s)
3-(Hexadecylamino)propanenitrileDilute HCl, heat3-(Hexadecylamino)propanoic acidAmmonium chloride
3-(Hexadecylamino)propanenitrile1. NaOH(aq), heat; 2. H₃O⁺3-(Hexadecylamino)propanoic acidAmmonia, Sodium salt
3-(Hexadecylamino)propanenitrileNaOH, MeOH/CH₂Cl₂3-(Hexadecylamino)propanamideWater

The nitrile group can be catalytically hydrogenated to a primary amine. This reaction is typically carried out using a variety of catalysts and hydrogen sources. The catalytic hydrogenation of aminonitriles is a known route to produce diamines. For instance, aminoacetonitrile (B1212223) can be hydrogenated to ethylenediamine (B42938) in the presence of a cobalt oxide catalyst. google.com Similarly, the reduction of 3-(hexadecylamino)propanenitrile would be expected to yield N1-hexadecylpropane-1,3-diamine. The hydrogenation of aromatic nitriles to primary amines has also been documented. google.com

Homogeneous catalysts, such as rhodium, iridium, or ruthenium complexes, are also effective for the hydrogenation of alkenes and alkynes, and similar principles can be applied to nitrile reduction. youtube.com

Table 2: Potential Reduction Products of 3-(Hexadecylamino)propanenitrile

Starting MaterialReagents and ConditionsMajor Product
3-(Hexadecylamino)propanenitrileH₂, Cobalt oxide catalyst, heat, pressureN1-Hexadecylpropane-1,3-diamine
3-(Hexadecylamino)propanenitrileH₂, Rh/Ir/Ru complexN1-Hexadecylpropane-1,3-diamine

The oxidation of aminonitriles can lead to various products depending on the oxidizing agent and reaction conditions. While the direct oxidation of 3-(hexadecylamino)propanenitrile is not extensively documented, related reactions of secondary amines and nitriles provide insight into potential transformations. The oxidative cyanation of secondary amines can be a route to synthesize α-aminonitriles. mdpi.com Furthermore, primary amines can be oxidized to nitriles using reagents like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) in aqueous ammonia. organic-chemistry.org

The transformation of α-aminonitriles to amides can be achieved using m-chloroperoxybenzoic acid (m-CPBA) and potassium hydroxide, proceeding through an oxidative decyanation mechanism. researchgate.net

Transformations Involving the Secondary Amine Moiety

The secondary amine in 3-(hexadecylamino)propanenitrile is nucleophilic and can participate in alkylation, acylation, and salt formation reactions.

The alkylation of secondary amines with alkyl halides is a common method to produce tertiary amines. wikipedia.orgmasterorganicchemistry.com However, this reaction can sometimes lead to overalkylation, forming quaternary ammonium salts. masterorganicchemistry.com More controlled methods for the selective monoalkylation of amines have been developed. acs.orgnih.gov

Acylation of the secondary amine in 3-(hexadecylamino)propanenitrile would lead to the formation of an N-acyl derivative. N-acylated α-aminonitriles are of interest as they can act as inhibitors for certain enzymes. nih.govacs.org Acetonitrile (B52724) itself can be used as an acetylating agent for amines in the presence of a suitable catalyst. nih.gov The synthesis of N-acylated α-aminonitriles can be achieved through a Strecker-derived methodology. nih.govacs.org

Table 3: Potential Alkylation and Acylation Products of 3-(Hexadecylamino)propanenitrile

Starting MaterialReagentProduct Class
3-(Hexadecylamino)propanenitrileAlkyl halide (e.g., CH₃I)Tertiary amine
3-(Hexadecylamino)propanenitrileAcyl halide or anhydrideN-acyl-3-(hexadecylamino)propanenitrile
3-(Hexadecylamino)propanenitrileAcetonitrile, catalystN-acetyl-3-(hexadecylamino)propanenitrile

As a secondary amine, 3-(hexadecylamino)propanenitrile is basic and will react with acids to form salts. utexas.edu The lone pair of electrons on the nitrogen atom can accept a proton, forming a hexadecylaminopropylnitrile ammonium salt. libretexts.orgpressbooks.pub The basicity of an amine is quantified by its pKb, or more commonly, by the pKa of its conjugate acid. libretexts.org For simple aliphatic amines, the pKa of the conjugate acid is typically around 10-11. libretexts.org The presence of the long hexadecyl chain, being an electron-releasing alkyl group, is expected to increase the electron density on the nitrogen atom, making it slightly more basic than a similar amine with a shorter alkyl chain. youtube.com

The protonation state of the amine is dependent on the pH of the solution. At a pH below the pKa of its conjugate acid, the amine will exist predominantly in its protonated, charged form. pressbooks.pub This property can be used to separate amines from neutral compounds through extraction. libretexts.org Further alkylation of the tertiary amine product can lead to the formation of a quaternary ammonium salt, a reaction known as quaternization. researchgate.netresearchgate.net

Chemical Stability and Decomposition Pathways

The stability of 3-(hexadecylamino)propanenitrile is influenced by environmental conditions such as temperature, pH, and the presence of oxidizing agents. The molecule's decomposition can be anticipated to proceed through pathways characteristic of its secondary amine and nitrile functionalities.

The secondary amine group can undergo oxidation, though it is generally more resistant than a primary amine. britannica.com Milder oxidizing agents can lead to the formation of imines, while stronger oxidation can result in more complex degradation products. britannica.com The long hexadecyl chain itself is relatively stable but can be susceptible to thermal degradation at elevated temperatures, a process common to long-chain hydrocarbons. acs.org

The nitrile group is susceptible to hydrolysis, a reaction that can be catalyzed by either acid or base. numberanalytics.comchemistrysteps.comlibretexts.orgorganicchemistrytutor.comchemguide.co.uklibretexts.org Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates attack by water. libretexts.orgorganicchemistrytutor.com In basic media, the strongly nucleophilic hydroxide ion can directly attack the carbon atom of the nitrile group. libretexts.orgorganicchemistrytutor.com The hydrolysis typically proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.comorganicchemistrytutor.comchemguide.co.uk The rate of hydrolysis is dependent on the pH and temperature of the system. organicchemistrytutor.comchemguide.co.uk For instance, the hydrolysis of aliphatic nitriles is known to be significantly influenced by the concentration of the acid catalyst. cdnsciencepub.com

Beta-aminopropionitriles, a class of compounds to which 3-(hexadecylamino)propanenitrile belongs, can exhibit instability. For example, β-aminopropionitrile itself is known to be easily oxidized and can polymerize, particularly in the presence of acidic materials. nih.gov When heated to decomposition, it can emit toxic fumes of cyanides and nitrogen oxides. nih.gov

The thermal stability of long-chain alkyl-substituted compounds has been a subject of study. For instance, in other classes of organic molecules, the length of the alkyl chain has been shown to influence thermal properties. mdpi.comrsc.org In some cases, longer alkyl chains can lead to increased thermal stability due to enhanced van der Waals forces and more organized packing in the solid state. acs.org However, at very high temperatures, the long alkyl chain will undergo fragmentation.

A summary of potential decomposition pathways is presented in the interactive table below.

Decomposition PathwayTriggering Condition(s)Key Intermediate(s)Final Product(s)
Nitrile Hydrolysis Acidic or basic aqueous solution, heatAmideCarboxylic acid, Ammonia/Ammonium salt
Oxidation of Amine Oxidizing agentsImineVarious oxidation products
Thermal Decomposition High temperaturesAlkyl and nitrile radicalsSmaller alkanes, alkenes, nitrogen-containing fragments

Mechanistic Investigations of Key Transformations and Reaction Kinetics

The reactivity of 3-(hexadecylamino)propanenitrile is centered around the nucleophilic character of the secondary amine and the electrophilic nature of the nitrile carbon. Mechanistic studies of analogous compounds provide a framework for understanding the key transformations of this molecule.

Nitrile Hydrolysis: The mechanism of nitrile hydrolysis is well-established. chemistrysteps.comlibretexts.orgorganicchemistrytutor.comchemguide.co.uklibretexts.org

Acid-Catalyzed Mechanism: The reaction initiates with the protonation of the nitrile nitrogen, which makes the carbon atom more electrophilic. A water molecule then acts as a nucleophile, attacking the carbon. A series of proton transfers follows, leading to the formation of a protonated amide, which then deprotonates to yield an amide intermediate. libretexts.orgorganicchemistrytutor.com Further hydrolysis of the amide under acidic conditions yields a carboxylic acid and an ammonium ion. chemistrysteps.comorganicchemistrytutor.com

Base-Catalyzed Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the nitrile carbon. The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to an amide. chemistrysteps.comlibretexts.org Under harsher basic conditions, the amide can be further hydrolyzed to a carboxylate salt and ammonia. organicchemistrytutor.comchemguide.co.uk

The kinetics of nitrile hydrolysis can be influenced by several factors. Studies on aliphatic nitriles have shown that the reaction rate is dependent on the acid concentration, with the activation energy decreasing as the acid concentration increases. cdnsciencepub.com The presence of a long alkyl chain may introduce steric hindrance, potentially slowing the rate of hydrolysis compared to smaller analogues.

Michael Addition: The secondary amine in 3-(hexadecylamino)propanenitrile can act as a nucleophile in Michael addition reactions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In this type of reaction, the amine adds to an α,β-unsaturated carbonyl compound or other Michael acceptor. wikipedia.orgmasterorganicchemistry.com The reaction is typically initiated by the nucleophilic attack of the amine on the β-carbon of the acceptor. youtube.com The rate and efficiency of the Michael addition are influenced by the nucleophilicity of the amine, the nature of the Michael acceptor, and the reaction conditions. researchgate.net The long hexadecyl chain may sterically hinder the approach of the amine to the acceptor, thereby affecting the reaction kinetics. nih.govresearchgate.net

The kinetics of reactions involving long-chain amines can also be affected by their physical properties, such as their tendency to form aggregates or micelles in certain solvents, which can alter the effective concentration and accessibility of the reactive amine group.

A summary of the mechanistic steps for key transformations is provided in the interactive table below.

TransformationKey Mechanistic StepsFactors Influencing Kinetics
Acid-Catalyzed Nitrile Hydrolysis 1. Protonation of nitrile nitrogen. 2. Nucleophilic attack by water. 3. Proton transfers to form a protonated amide. 4. Deprotonation to an amide. 5. Further hydrolysis to a carboxylic acid. libretexts.orgorganicchemistrytutor.comAcid concentration, temperature, steric hindrance. cdnsciencepub.comnih.gov
Base-Catalyzed Nitrile Hydrolysis 1. Nucleophilic attack by hydroxide. 2. Protonation to an imidic acid. 3. Tautomerization to an amide. 4. Further hydrolysis to a carboxylate. chemistrysteps.comlibretexts.orgBase concentration, temperature, steric hindrance. organicchemistrytutor.comnih.gov
Michael Addition (as a nucleophile) 1. Nucleophilic attack of the secondary amine on the β-carbon of a Michael acceptor. 2. Proton transfer to neutralize the resulting zwitterionic intermediate.Nucleophilicity of the amine, nature of the Michael acceptor, solvent, steric hindrance. wikipedia.orgmasterorganicchemistry.comresearchgate.net

Influence of the Hexadecyl Chain on Reactivity

Steric Hindrance: The bulky hexadecyl group can sterically hinder the approach of reactants to the secondary amine and, to a lesser extent, the nitrile group. nih.govresearchgate.net This steric effect can decrease the rates of reactions involving these functional groups compared to analogous molecules with smaller alkyl substituents. nih.gov For example, in nucleophilic substitution reactions, bulkier substituents near the reaction center are known to slow down the reaction rate. nih.gov

Physical Properties and Reactivity: The nonpolar hexadecyl chain imparts significant lipophilicity to the molecule, making it poorly soluble in water but soluble in nonpolar organic solvents. This solubility profile dictates the choice of solvent systems for reactions, which can in turn affect reaction kinetics. The long chain can also lead to the formation of aggregates, such as micelles or vesicles, in certain solvent systems. acs.org If the molecule is part of such an assembly, the reactivity of the amine and nitrile groups could be significantly altered due to changes in their local microenvironment and accessibility to reactants. The length of alkyl chains is also known to affect the morphology and packing of molecules in the solid state, which can influence solid-state reactivity. rsc.orgacs.orgacs.orgmdpi.com

The table below summarizes the key influences of the hexadecyl chain.

AspectInfluence of the Hexadecyl Chain
Steric Hindrance The bulky chain can impede the approach of reactants to the amine and nitrile groups, potentially slowing reaction rates. nih.govresearchgate.net
Electronic Effects The long alkyl chain has a minimal inductive effect on the functional groups, but the overall electronic character of the molecule is affected. peshprints.comscielo.br
Solubility Imparts high lipophilicity, dictating the choice of reaction solvents and potentially leading to aggregation in certain media.
Physical State Influences melting point, boiling point, and solid-state packing, which can affect reactivity in different phases. rsc.orgacs.orgacs.orgmdpi.com

Advanced Analytical Characterization Techniques in Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are fundamental to the elucidation of the molecular structure of 3-(hexadecylamino)propanenitrile, providing detailed information about its atomic composition and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. While specific experimental data for 3-(hexadecylamino)propanenitrile is not widely published, the expected NMR spectra can be predicted based on the known chemical shifts of similar long-chain alkyl amines and propionitrile (B127096) moieties.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments in the molecule. The long hexadecyl chain would produce a large, overlapping signal for the internal methylene (B1212753) groups (-CH₂-) typically in the range of δ 1.2-1.4 ppm. The terminal methyl group (-CH₃) would appear as a triplet around δ 0.8-0.9 ppm. The methylene groups adjacent to the nitrogen atom (-N-CH₂-CH₂-CN and -CH₂-N-C₁₅H₃₁) would be shifted downfield due to the deshielding effect of the nitrogen. The two methylene groups of the propanenitrile moiety (-CH₂-CH₂-CN) would likely appear as two distinct triplets. The NH proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide a count of the unique carbon atoms in the structure. The nitrile carbon (-C≡N) would be found significantly downfield, typically in the range of δ 115-125 ppm. The carbons of the hexadecyl chain would show a series of signals in the aliphatic region (δ 10-40 ppm). The carbons directly bonded to the nitrogen atom would be shifted to around δ 40-50 ppm.

Predicted ¹H NMR Chemical Shifts for 3-(hexadecylamino)propanenitrile
Proton Assignment Predicted Chemical Shift (ppm)
CH₃- (terminal)~0.8-0.9 (triplet)
-(CH₂)₁₃- (internal methylene)~1.2-1.4 (multiplet)
-CH₂-CH₂-N-~2.5-2.7 (triplet)
-N-CH₂-CH₂-CN~2.8-3.0 (triplet)
-N-CH₂-C₁₅H₃₁~2.6-2.8 (triplet)
NHVariable (broad singlet)
Predicted ¹³C NMR Chemical Shifts for 3-(hexadecylamino)propanenitrile
Carbon Assignment Predicted Chemical Shift (ppm)
-C≡N~118-122
-CH₂-CN~15-20
-N-CH₂-CH₂-CN~40-45
-N-CH₂-C₁₅H₃₁~45-50
-(CH₂)₁₄-~22-32
CH₃-~14

Mass Spectrometry Techniques (HRMS, ESI-QTOF, LC-MS, GC-MS)

Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of 3-(hexadecylamino)propanenitrile, as well as for providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): Techniques like Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) would be used to determine the accurate mass of the protonated molecule [M+H]⁺. For 3-(hexadecylamino)propanenitrile (C₁₉H₃₈N₂), the expected exact mass is approximately 294.3035 amu. HRMS can confirm the elemental formula with high confidence.

LC-MS and GC-MS: When coupled with chromatographic separation (LC or GC), mass spectrometry allows for the analysis of the compound in complex mixtures and the identification of impurities. In LC-MS, ESI would be the preferred ionization method. In GC-MS, electron ionization (EI) would be used, leading to characteristic fragmentation patterns. Expected fragments would arise from the cleavage of the C-C bonds in the alkyl chain and the bonds adjacent to the nitrogen atom.

Mass Spectrometry Data for 3-(hexadecylamino)propanenitrile
Parameter Value
Molecular FormulaC₁₉H₃₈N₂
Molecular Weight~294.52 g/mol
Exact Mass [M]~294.3035 amu
Common Adduct [M+H]⁺~295.3113 amu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-(hexadecylamino)propanenitrile. The IR spectrum would be dominated by absorptions corresponding to the N-H, C-H, and C≡N bonds.

The presence of a secondary amine would be indicated by a weak to medium absorption band for the N-H stretch in the region of 3300-3500 cm⁻¹. The aliphatic C-H stretching vibrations of the long hexadecyl chain would be prominent between 2850 and 3000 cm⁻¹. The most characteristic peak for this molecule would be the C≡N (nitrile) stretching vibration, which is expected to appear as a sharp, medium-intensity band in the range of 2240-2260 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands for 3-(hexadecylamino)propanenitrile
Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (secondary amine)~3300-3500 (weak-medium)
C-H Stretch (aliphatic)~2850-2960 (strong, sharp)
C≡N Stretch (nitrile)~2240-2260 (medium, sharp)
C-N Stretch~1020-1250

Chromatographic Separation and Analysis

Chromatographic methods are essential for the separation of 3-(hexadecylamino)propanenitrile from reaction mixtures, for its purification, and for the quantitative determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of non-volatile compounds like 3-(hexadecylamino)propanenitrile. A reversed-phase HPLC method would be most suitable.

A typical setup would involve a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, often with an additive like formic acid or trifluoroacetic acid to improve peak shape by protonating the amine group. Detection could be achieved using a UV detector at a low wavelength (around 200-210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the presence of a chromophore. Quantitative analysis would be performed by creating a calibration curve from standards of known concentration.

Gas Chromatography for Volatile Derivative Analysis

While 3-(hexadecylamino)propanenitrile has a relatively high boiling point, it can be analyzed by Gas Chromatography (GC), particularly with a high-temperature column and appropriate derivatization if necessary. The use of a robust, thermally stable capillary column, such as one with a 5% phenyl polysiloxane phase, would be required.

Two-Dimensional Liquid Chromatography (2D-LC) and Coupled Techniques

Two-dimensional liquid chromatography (2D-LC) represents a powerful enhancement over conventional one-dimensional HPLC, offering significantly increased peak capacity and resolving power, which is crucial for the analysis of complex samples. nih.govchromatographyonline.com In 2D-LC, fractions from the first separation (first dimension) are automatically transferred to a second column with a different separation mechanism (second dimension) for further analysis. nih.gov This orthogonal approach, combining different separation modes like ion exchange, reversed-phase, or hydrophilic interaction chromatography, allows for the separation of co-eluting compounds that would otherwise remain unresolved. nih.gov

For a molecule like 3-(hexadecylamino)propanenitrile, which possesses a long non-polar alkyl chain and a polar aminonitrile head, a 2D-LC approach could be highly effective for purity analysis and identification of synthesis-related impurities. For instance, a reversed-phase separation in the first dimension could separate compounds based on their hydrophobicity, while a second dimension using a polar-embedded column or a HILIC (Hydrophilic Interaction Liquid Chromatography) column could separate based on polarity differences in the head group.

The general instrumentation for a 2D-LC system includes two sets of pumps, an autosampler, switching valves to manage fraction transfer, and two detectors. chromatographyonline.com The heart of the system is the interface that collects the eluent from the first dimension and injects it onto the second-dimension column. youtube.com

Modes of 2D-LC Operation:

Heart-cutting 2D-LC: In this mode, only specific, selected fractions (heart-cuts) from the first dimension are transferred to the second dimension for further analysis. nih.gov This is useful for detailed characterization of specific impurities or the main component.

Comprehensive 2D-LC (LCxLC): Here, the entire effluent from the first dimension is systematically sampled and analyzed on the second-dimension column. nih.gov This provides a complete two-dimensional map of the sample, ideal for complex impurity profiling.

Coupling 2D-LC with mass spectrometry (MS) further enhances analytical power, providing structural information and confident peak identification. chromatographyonline.comnih.gov This hyphenated technique would be invaluable for confirming the identity of 3-(hexadecylamino)propanenitrile and characterizing any unknown byproducts from its synthesis.

Thermal Analysis Applications (e.g., Differential Scanning Calorimetry for phase transitions of derived materials)

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to measure changes in a material's heat flow as a function of temperature. wikipedia.org It is widely used to determine characteristic properties such as melting points, crystallization temperatures, glass transitions, and to study phase behavior. wikipedia.orgmdpi.com For long-chain aliphatic compounds like 3-(hexadecylamino)propanenitrile, DSC can provide critical insights into their thermal stability and polymorphic behavior.

In the context of 3-(hexadecylamino)propanenitrile, a DSC analysis would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of impurities would likely lead to a broadening of this peak and a depression of the melting temperature. Furthermore, if the compound can exist in different crystalline forms (polymorphs), DSC could be used to identify and characterize the transitions between these forms, which often manifest as distinct thermal events. The table below illustrates typical data obtained from a DSC analysis, using related fatty acids as an example.

Compound/MixtureThermal EventTemperature (°C)
Dipalmitoylphosphatidylcholine (DPPC)Main Phase Transition~41
Stearic Acid / DPPC MixturePeritectic TransitionVaries with composition
Oleic Acid / DPPC MixtureEutectic/Peritectic TransitionsVaries with composition

This table is illustrative, based on data for analogous compound classes to demonstrate the type of information gained from DSC.

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Many aliphatic amines, including 3-(hexadecylamino)propanenitrile, lack a strong chromophore, making them difficult to detect at low concentrations using standard UV-Vis HPLC detectors. sigmaaldrich.com Pre-column or post-column derivatization is a common strategy to overcome this limitation. This process involves reacting the analyte with a reagent to form a derivative that has strong UV absorption or fluorescence, thereby significantly enhancing detection sensitivity and selectivity. sigmaaldrich.comthermofisher.com

For primary and secondary amines, a variety of derivatization reagents are available. The choice of reagent depends on the specific requirements of the analysis, such as desired sensitivity and the nature of the sample matrix.

Common Derivatization Reagents for Amines:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol (like 3-mercaptopropionic acid) to form highly fluorescent isoindole derivatives. thermofisher.comnih.gov This is a widely used method for the analysis of amino acids and alkylamines. nih.govresearchgate.net

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, highly fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Another classic reagent that reacts with primary and secondary amines to yield fluorescent sulfonamides. It has been successfully used for analyzing biogenic amines in various samples. rsc.org

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This reagent reacts readily with primary amines to form derivatives that can be detected by fluorescence, offering good selectivity in aqueous solutions. sigmaaldrich.com

The derivatization of 3-(hexadecylamino)propanenitrile with one of these reagents would allow for its quantification at trace levels by HPLC with fluorescence detection (HPLC-FLD). For example, an online derivatization method using OPA could be developed where the sample is mixed with the reagent in the autosampler just before injection, ensuring reproducible and automated analysis. nih.gov

ReagentTarget AminesDetection MethodKey Advantages
OPAPrimaryFluorescenceRapid reaction, high sensitivity
FMOC-ClPrimary, SecondaryFluorescenceForms stable derivatives
DNS-ClPrimary, SecondaryFluorescenceWell-established, good stability
DMQC-OSuPrimaryFluorescenceGood selectivity in aqueous media

X-Ray Diffraction for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. youtube.com When a crystalline material is irradiated with X-rays, the atoms scatter the X-rays in a predictable pattern based on their arrangement. This diffraction pattern is unique to a specific crystalline structure.

For a compound like 3-(hexadecylamino)propanenitrile, which is likely to be a crystalline solid at room temperature, XRD is the definitive method for elucidating its three-dimensional structure. Single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the hexadecyl chain and the propanenitrile group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. pnas.org

Powder XRD, which can be performed on a polycrystalline sample, provides a fingerprint of the crystalline phase. It is useful for identifying different polymorphs, assessing sample purity, and monitoring phase transitions. nih.gov For example, studies on long-chain esters have shown that their powder diffraction patterns can be used to identify and distinguish between individual compounds, with the long spacings being a linear function of the number of carbon atoms in some cases. nih.gov

The analysis of tris(4-aminophenyl)amine (B13937) derivatives has shown how XRD can reveal complex supramolecular architectures held together by hydrogen bonds. mdpi.com A similar analysis of 3-(hexadecylamino)propanenitrile would reveal how the nitrile and secondary amine functionalities participate in hydrogen bonding networks, influencing the material's bulk properties.

Example of Crystallographic Data from XRD Analysis (Hypothetical for a related amine derivative):

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)15.575
b (Å)11.910
c (Å)17.449
β (°)94.69
Volume (ų)3225.7

This table shows example crystallographic data for an amine derivative to illustrate the output of an XRD experiment. Data derived from a study on tris(2-((3-ethoxysalicylidene)amino)ethyl)amine. researchgate.net

Theoretical and Computational Investigations

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are cornerstones of modern chemical research, providing detailed information about molecular structures and energies. For 3-(hexadecylamino)propanenitrile, these calculations can be performed using methods like Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost. banglajol.info Common approaches utilize hybrid functionals such as B3LYP in conjunction with a basis set like 6-311++G(d,p) to solve the Schrödinger equation approximately. banglajol.infoaps.org

Electronic Structure Determination and Analysis

The electronic structure dictates the chemical reactivity and properties of a molecule. Analysis for 3-(hexadecylamino)propanenitrile would involve examining the distribution of electrons and the nature of its molecular orbitals.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. scirp.org

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For 3-(hexadecylamino)propanenitrile, regions of negative potential (red/yellow) would be expected around the nitrogen atom of the nitrile group (C≡N) and the secondary amine (-NH-), indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: This analysis provides information on charge distribution, revealing the polarity of bonds and the charge on each atom. It would quantify the partial positive and negative charges across the molecule, highlighting the electron-donating character of the hexadecyl chain and the electron-withdrawing nature of the nitrile group.

Geometry Optimization and Conformational Studies

Due to its long, flexible hexadecyl chain and multiple rotatable bonds (17 according to computed data), 3-(hexadecylamino)propanenitrile can exist in numerous conformations. chem960.com

Geometry Optimization: This computational process finds the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For a molecule this flexible, finding the global minimum energy structure is challenging and would require sophisticated conformational search algorithms. PubChem notes that conformer generation for this molecule is disallowed due to its high flexibility. nih.gov

Conformational Analysis: This study involves identifying various stable conformers (local energy minima) and the energy barriers for converting between them. The extended, linear conformation of the hexadecyl chain is often a low-energy state, but folded conformations may also be stable due to weak intramolecular interactions. The orientation of the propanenitrile group relative to the alkyl chain would also be a key variable.

Vibrational Frequency Analysis

Theoretical vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. mdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined.

For 3-(hexadecylamino)propanenitrile, key predicted vibrational modes would include:

C-H stretching: Vibrations from the numerous CH₂ and CH₃ groups in the hexadecyl chain, typically expected in the 2850-3000 cm⁻¹ region. scirp.org

N-H stretching: A characteristic vibration from the secondary amine group, usually appearing in the 3300-3500 cm⁻¹ range.

C≡N stretching: A strong, sharp absorption band characteristic of the nitrile group, typically found around 2210-2260 cm⁻¹.

C-N stretching: Vibrations from the amine and propanenitrile backbone.

CH₂ bending/rocking: A series of bands related to the deformation of the long alkyl chain.

Comparing these theoretical spectra with experimental data helps to confirm the molecular structure and assign spectral features. mdpi.com

Reaction Mechanism Predictions and Transition State Theory

Computational methods can be used to model chemical reactions, predict reaction pathways, and calculate activation energies. libretexts.org Transition State Theory (TST) is a fundamental framework used to understand reaction rates by examining the properties of the "activated complex" or transition state—the highest energy point along the reaction coordinate. wikipedia.orgbritannica.com

For 3-(hexadecylamino)propanenitrile, a relevant reaction to study would be the hydrolysis of the nitrile group. vaia.com

Reaction Coordinate: A computational study would map the potential energy surface for the reaction, for instance, the acid-catalyzed hydrolysis of the nitrile to a carboxylic acid. libretexts.orgvaia.com

Transition State Search: Algorithms would be employed to locate the exact geometry and energy of the transition state for key steps, such as the initial protonation of the nitrile nitrogen and the subsequent nucleophilic attack by water.

Activation Energy (Ea): The energy difference between the reactants and the transition state determines the activation energy, which is a key parameter in the Arrhenius equation that governs the reaction rate. libretexts.org

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific property or activity. nih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally measured data for a series of related compounds.

A QSPR model could be developed to predict properties of 3-(hexadecylamino)propanenitrile and similar long-chain amines.

Molecular Descriptors: For this molecule, relevant descriptors would include topological indices, constitutional descriptors (e.g., molecular weight, atom counts), and quantum-chemical descriptors (e.g., dipole moment, polarizability, HOMO/LUMO energies). chem960.comnih.gov

Predicted Property: The model could predict properties like boiling point, viscosity, or its effectiveness as a surfactant or corrosion inhibitor.

Modeling Approach: A dataset of related molecules would be compiled, and statistical methods like multiple linear regression or machine learning algorithms would be used to create the predictive model. nih.gov

Solubility and Phase Behavior Modeling (e.g., in Supercritical Fluids)

Modeling the solubility of compounds like 3-(hexadecylamino)propanenitrile is crucial for applications in separation processes and formulations. Supercritical fluids (SCFs), such as supercritical carbon dioxide (scCO₂), are of particular interest as environmentally benign solvents. mdpi.com

Equation of State (EOS) Models: Thermodynamic models like the Peng-Robinson Equation of State can be used to predict the phase equilibrium and solubility of a solute in a supercritical fluid. researchgate.net These models require parameters that describe the intermolecular interactions between the solute (3-(hexadecylamino)propanenitrile) and the solvent (e.g., scCO₂).

Molecular Dynamics (MD) Simulations: MD simulations model the system at a molecular level, simulating the movement and interactions of individual solute and solvent molecules over time. mdpi.com These simulations can provide insights into the solvation structure, showing how scCO₂ molecules arrange around the polar head and nonpolar tail of the surfactant-like 3-(hexadecylamino)propanenitrile. They can also be used to calculate solubility parameters and diffusion coefficients. mdpi.commdpi.com For a molecule with both a long non-polar alkyl chain and polar amine and nitrile groups, its solubility in non-polar scCO₂ would be limited but could be modeled to understand the underlying intermolecular forces. mdpi.com

Data Tables

Table 1: Computed Molecular Descriptors for 3-(hexadecylamino)propanenitrile

PropertyValueSource
Molecular FormulaC₁₉H₃₈N₂ nih.gov
Molecular Weight294.5 g/mol nih.gov
XLogP37.2 nih.gov
Hydrogen Bond Donor Count1 chem960.com
Hydrogen Bond Acceptor Count2 chem960.com
Rotatable Bond Count17 chem960.com
Topological Polar Surface Area35.8 Ų chem960.com
Heavy Atom Count21 chem960.com

Force Field Development and Parameterization for Molecular Simulations

The accuracy of molecular dynamics (MD) simulations is fundamentally dependent on the quality of the underlying force field, which is a set of mathematical functions and associated parameters that describe the potential energy of a system of atoms. ethz.ch For novel molecules such as 3-(hexadecylamino)propanenitrile, which may not be covered by standard biomolecular force fields like AMBER, CHARMM, or GROMOS, a specific parameterization process is essential to ensure that simulations can accurately predict its behavior. wikipedia.orgresearchgate.net This process involves defining the functional forms for interactions and deriving robust parameters for them, often by combining quantum mechanical (QM) calculations with experimental data. ethz.chwikipedia.org

The development of a force field for 3-(hexadecylamino)propanenitrile would involve the systematic parameterization of both bonded and non-bonded interactions.

General Parameterization Workflow

The parameterization for a new molecule like 3-(hexadecylamino)propanenitrile typically follows a multi-step procedure. Initially, atom types are assigned to each atom in the molecule. General or transferable force fields, such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF), often serve as a starting point, providing initial parameters by analogy to existing atom types. ambermd.orgresearchgate.net

Following this, a detailed parameter refinement is performed, which heavily relies on quantum mechanical calculations to generate target data. nih.gov High-level QM calculations, such as density functional theory (DFT), are used to determine the molecule's optimized geometry, vibrational frequencies, and the electrostatic potential (ESP) from which partial atomic charges are derived. acs.orgnih.gov For flexible molecules, QM potential energy surface (PES) scans are performed for rotatable bonds to derive the torsional parameters that govern the molecule's conformational landscape. acs.orgnih.gov

Bonded Parameters

The bonded terms in a force field account for interactions between atoms connected by covalent bonds.

Bond Stretching and Angle Bending: These interactions are typically modeled using harmonic potentials. The equilibrium bond lengths (b₀) and angles (θ₀) are usually taken from the molecule's geometry, optimized at a high level of QM theory. The corresponding force constants (k_b and k_θ) are often derived from the Hessian matrix (the matrix of second derivatives of the energy) calculated at the optimized geometry. rsc.orgacs.org

Dihedral Angles: The conformational behavior of 3-(hexadecylamino)propanenitrile, particularly its long hexadecyl chain and the propanenitrile headgroup, is dictated by the potential energy profile of its rotatable dihedral angles. These torsional potentials are more complex and are typically represented by a Fourier series. nih.gov To parameterize these, relaxed potential energy scans are performed using QM methods, where the energy of the molecule is calculated as a specific dihedral angle is systematically rotated. nih.gov The resulting energy profile is then used as a target to fit the dihedral force constants (K), multiplicities (n), and phase angles (δ). nih.govresearchgate.net This fitting can be a complex, multi-dimensional problem, especially when multiple torsions are coupled. nih.gov

Non-Bonded Parameters

Non-bonded interactions describe the forces between atoms that are not directly bonded, playing a crucial role in the molecule's condensed-phase behavior. These are typically divided into electrostatic and van der Waals interactions.

Electrostatic Interactions: These are modeled using a Coulombic potential based on partial atomic charges. For novel molecules, these charges are commonly derived by fitting them to the electrostatic potential calculated from high-level QM calculations. nih.gov The Restrained Electrostatic Potential (RESP) fitting procedure is a widely used and robust method for this purpose. nih.gov

Van der Waals Interactions: These are most often described by the Lennard-Jones 6-12 potential, which has two parameters for each atom type: the collision diameter (σ, or its alternative R_min) and the well depth (ε). ucl.ac.ukuiuc.edu Deriving these parameters purely from first principles is challenging. ucl.ac.uknih.gov While initial estimates are taken from general force fields, they are frequently refined by fitting simulation results to experimental data for pure liquids, such as the density and the enthalpy of vaporization. nih.gov This ensures that the simulated condensed-phase properties match reality.

The following tables provide an illustrative example of what force field parameters for the distinct atom types within 3-(hexadecylamino)propanenitrile might look like.

Interactive Data Table: Illustrative Atom Types and Non-Bonded Parameters

This table is a hypothetical representation for illustrative purposes. Specific parameters for 3-(hexadecylamino)propanenitrile require dedicated research and are not available in published literature.

Atom TypeDescriptionε (kcal/mol)R_min/2 (Å)
CTAlkane sp3 Carbon0.10941.9080
HCHydrogen on Alkane C0.01571.4870
N*Amine Nitrogen0.17001.8240
HHydrogen on Amine N0.01570.6000
C_NNitrile Carbon0.07802.0500
N_TNitrile Nitrogen0.12001.7500

Interactive Data Table: Illustrative Dihedral Angle Parameters

This table is a hypothetical representation for illustrative purposes. Specific parameters for 3-(hexadecylamino)propanenitrile require dedicated research and are not available in published literature.

Dihedral (Atom Types)Force Constant (K, kcal/mol)Multiplicity (n)Phase Angle (δ, degrees)
CT-CT-CT-CT1.601180.0
0.252180.0
0.2030.0
H-CT-CT-H0.15630.0
CT-CT-N-H0.5030.0
CT-N-CT-CT0.101180.0
0.252180.0
0.8030.0

Applications As Chemical Intermediates and Precursors for Functional Materials

Role in the Synthesis of Specialty Chemicals and Fine Chemicals

3-(Hexadecylamino)propanenitrile is a key precursor in the production of N-hexadecyl-1,3-diaminopropane, a specialty chemical with applications in the formulation of surfactants, lubricants, and corrosion inhibitors. The synthesis involves the chemical reduction of the nitrile group (-C≡N) in 3-(hexadecylamino)propanenitrile to a primary amine (-CH2NH2). This transformation is typically achieved through catalytic hydrogenation, a process that employs hydrogen gas in the presence of a metal catalyst.

The resulting N-hexadecyl-1,3-diaminopropane possesses two amine groups, rendering it a useful building block in further chemical syntheses. Its long alkyl chain imparts significant surface activity, a desirable property for creating molecules that can modify the interface between different phases, such as oil and water.

Table 1: Synthesis of N-hexadecyl-1,3-diaminopropane

PrecursorReaction TypeProductKey Functional Group Transformation
3-(Hexadecylamino)propanenitrileCatalytic HydrogenationN-hexadecyl-1,3-diaminopropaneNitrile (-C≡N) to Primary Amine (-CH₂NH₂)

Precursor for Advanced Materials

The derivatives of 3-(hexadecylamino)propanenitrile, particularly N-hexadecyl-1,3-diaminopropane, are instrumental in the development of advanced materials with tailored properties.

Long-chain diamines, such as N-hexadecyl-1,3-diaminopropane, can serve as monomers in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (-CO-NH-). The synthesis of polyamides typically involves the condensation reaction between a diamine and a dicarboxylic acid or its derivative.

The incorporation of a long aliphatic chain from a monomer like N-hexadecyl-1,3-diaminopropane into the polymer backbone can significantly influence the properties of the resulting polyamide. These properties include increased flexibility, lower melting points, and enhanced solubility in organic solvents. Such modifications are crucial for developing polymers with specific characteristics for specialized applications. The in-situ polymerization of monomers containing long alkyl chains can lead to the formation of materials with unique surface properties, such as superhydrophobicity.

The hydrophobic nature of the hexadecyl group makes 3-(hexadecylamino)propanenitrile and its derivatives excellent precursors for the synthesis of surface-active agents, or surfactants. Surfactants are compounds that lower the surface tension between two liquids, between a gas and a liquid, or between a liquid and a solid.

N-hexadecyl-1,3-diaminopropane, derived from 3-(hexadecylamino)propanenitrile, is a key intermediate in the production of various types of surfactants, including cationic and amphoteric surfactants. These surfactants are utilized in a wide array of products, including detergents, emulsifiers, fabric softeners, and personal care items. The presence of the long alkyl chain is fundamental to the surfactant's ability to interact with nonpolar substances like oils and greases, while the amine groups provide the hydrophilic character necessary for interaction with water.

Table 2: Surfactant Precursor Synthesis

PrecursorDerivativeClass of SurfactantKey Property
3-(Hexadecylamino)propanenitrileN-hexadecyl-1,3-diaminopropaneCationic, AmphotericSurface Activity

Intermediate in Dye and Pigment Chemistry

The synthesis of specialized dyes and pigments can benefit from the incorporation of long alkyl chains, which can be introduced using intermediates derived from 3-(hexadecylamino)propanenitrile.

Azo dyes are a significant class of synthetic colorants that contain the azo group (-N=N-) linking two aromatic rings. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound. While the core synthesis of azo dyes relies on aromatic amines, the properties of the final dye can be modified by introducing other functional groups.

Long-chain amines can be incorporated into the structure of dyes to enhance their properties. For instance, a diamine like N-hexadecyl-1,3-diaminopropane could potentially be used to modify a dye structure, introducing a long hydrophobic tail. This modification can improve the dye's affinity for synthetic fibers like polyester (B1180765) and enhance its solubility in non-polar solvents.

Supercritical fluid dyeing is an environmentally friendly technology that uses supercritical carbon dioxide (scCO₂) as a solvent instead of water. researchgate.net This process is particularly effective for dyeing hydrophobic fibers such as polyester with disperse dyes. scispace.com

The solubility of a dye in supercritical CO₂ is a critical factor for the efficiency of the dyeing process. researchgate.net It has been shown that modifying disperse dyes by introducing long alkyl chains can increase their solubility in scCO₂. scispace.com This enhanced solubility leads to better dye uptake by the fabric and more efficient dyeing. Therefore, intermediates like 3-(hexadecylamino)propanenitrile, which can be used to introduce a hexadecyl group into a dye molecule, are valuable for developing dyestuffs specifically designed for supercritical fluid dyeing processes. The presence of the long alkyl chain improves the interaction of the dye with the non-polar supercritical CO₂, facilitating its transport and penetration into the polymer fibers.

Derivatization for Novel Functional Compounds

3-(Hexadecylamino)propanenitrile serves as a versatile chemical intermediate, primarily through the reactivity of its nitrile and secondary amine functional groups. Derivatization of this compound opens pathways to a variety of novel functional molecules with applications in materials science and specialty chemicals. A key transformation is the reduction of the nitrile group to a primary amine, yielding N-hexadecylpropane-1,3-diamine. This diamine is a crucial building block for the synthesis of more complex molecules, including specialized surfactants.

A significant derivatization route involves the synthesis of dicephalic (two-headed) saccharide-based nonionic surfactants. These complex molecules exhibit unique interfacial properties and are of interest for their biodegradability and potential applications in formulations requiring sophisticated surface activity. The synthesis of such surfactants demonstrates the utility of long-chain amino nitriles as precursors to functional materials.

One documented pathway involves a two-step process starting with the bis-cyanoethylation of a long-chain primary amine, followed by the reduction of the nitrile groups and subsequent functionalization. For instance, N-dodecyl-N,N-bis(2-cyanoethyl)amine has been synthesized with a 92% yield by reacting dodecylamine with acrylonitrile (B1666552). This dinitrile is then subjected to catalytic hydrogenation to produce the corresponding diamine. This process is analogous to the potential derivatization pathway for 3-(hexadecylamino)propanenitrile.

Following the formation of the diamine, further derivatization can be achieved. In the synthesis of dicephalic saccharide surfactants, N-alkyl-N,N-bis(3-aminopropyl)amines are reacted with lactobionic acid to form N-alkyl-N,N-bis[(3-lactobionylamido)propyl]amines. Specifically, the hexadecyl derivative has been synthesized and characterized, showcasing a concrete example of a novel functional compound derived from a long-chain diamine precursor. researchgate.net

The general synthetic approach for these complex surfactants is outlined below:

Step 1: Bis-cyanoethylation of the Primary Amine

A long-chain primary amine is reacted with acrylonitrile to yield the corresponding N-alkyl-N,N-bis(2-cyanoethyl)amine.

Reactant 1 Reactant 2 Product Yield
Dodecylamine Acrylonitrile N-dodecyl-N,N-bis(2-cyanoethyl)amine 92%

Step 2: Catalytic Hydrogenation

The resulting dinitrile is reduced, typically using a Raney Nickel catalyst under a hydrogen atmosphere, to form the N-alkyl-N,N-bis(3-aminopropyl)amine. researchgate.netnih.gov

Reactant Product Catalyst Pressure
N-alkylbis(cyanoethyl)amines N-alkylbis(3-aminopropyl)amines Raney Nickel 50 psi

Step 3: Amidation with a Saccharide Derivative

The diamine is then reacted with a suitable saccharide derivative, such as lactobionic acid, to produce the final dicephalic surfactant. researchgate.net

Reactant 1 Reactant 2 Product
N-hexadecyl-N,N-bis(3-aminopropyl)amine Lactobionic acid N-hexadecyl-N,N-bis[(3-lactobionylamido)propyl]amine

This multi-step synthesis highlights the role of 3-(hexadecylamino)propanenitrile and its derivatives as key intermediates in the creation of high-value, functional molecules. The ability to introduce a long hydrophobic hexadecyl chain and two hydrophilic saccharide head groups allows for the fine-tuning of the amphiphilic properties of the final product, making it suitable for a range of specialized applications.

Future Research Directions and Emerging Opportunities

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of aminonitriles, such as 3-(hexadecylamino)propanenitrile, is a cornerstone for its potential applications. Future research will likely focus on developing greener and more efficient synthetic routes that are both environmentally benign and economically viable.

Traditional methods for nitrile synthesis often involve harsh conditions and toxic reagents. journals.co.za However, recent advancements in green chemistry offer promising alternatives. One of the most well-established methods for producing α-aminonitriles is the Strecker reaction, which involves a one-pot reaction of an aldehyde, an amine, and a cyanide source. mdpi.comnih.govmasterorganicchemistry.com Research into using water as a solvent and employing catalysts like indium can make this process more environmentally friendly. nih.gov

Furthermore, biocatalysis presents a highly sustainable approach. Enzymes such as nitrile hydratases and nitrilases can convert nitriles to amides or carboxylic acids under mild, aqueous conditions, avoiding the production of saline waste streams associated with traditional hydrolysis. journals.co.za Aldoxime dehydratases offer a cyanide-free route to nitriles from aldoximes, which can be derived from renewable resources. mdpi.com The development of robust and selective biocatalysts for the synthesis and transformation of long-chain aminonitriles like 3-(hexadecylamino)propanenitrile is a key area for future exploration.

Catalytic methods, including the use of transition metal catalysts for the cyanation of amines, are also evolving. organic-chemistry.org Iron-catalyzed α-C-H cyanation of tertiary amines and nickel-catalyzed cyanation of C-N bonds using CO2/NH3 as a cyanide source are emerging techniques that could be adapted for the synthesis of 3-(hexadecylamino)propanenitrile, offering high efficiency and functional group tolerance. organic-chemistry.orgacs.org

In-depth Understanding of Structure-Reactivity Relationships

A thorough understanding of the relationship between the molecular structure of 3-(hexadecylamino)propanenitrile and its chemical reactivity is crucial for predicting its behavior and designing new applications. The presence of a long hexadecyl chain, a secondary amine, and a nitrile group imparts a unique combination of properties.

The reactivity of the nitrile group is a key area of interest. It can undergo a variety of transformations, serving as a precursor to amines, amides, carboxylic acids, and various heterocyclic compounds. rsc.orguni-mainz.de The influence of the long alkyl chain on the reactivity of the nitrile and amine functionalities is a subject for future investigation. Studies on other N-substituted α-aminonitriles have shown that the nature of the substituent on the nitrogen atom can significantly influence the reaction pathway with organometallic reagents, determining whether the attack occurs at the nitrile carbon or the α-carbon. oup.com

The long hexadecyl chain introduces significant steric hindrance and hydrophobic interactions, which can modulate the reactivity of the polar headgroup. Theoretical calculations on related aminonitriles suggest that α-aminonitriles are generally more reactive than their β- or γ-isomers. nih.govnih.gov Understanding how the long alkyl chain affects the electronic properties and accessibility of the reactive centers will be vital. Substituent effects, including inductive and resonance effects, play a critical role in determining the reactivity of functional groups, and a systematic study of these effects in long-chain aminonitriles is warranted. nih.govlibretexts.orglumenlearning.com

Integration of Multi-Scale Computational Approaches for Predictive Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like 3-(hexadecylamino)propanenitrile, thereby guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) is a particularly valuable method for investigating the electronic structure, reactivity, and spectroscopic properties of nitrile-containing compounds. nih.govresearchgate.netunimi.itacs.org DFT calculations can be employed to predict the energetics of synthetic pathways, elucidate reaction mechanisms, and understand the influence of the long alkyl chain on the reactivity of the aminonitrile headgroup. For instance, DFT has been used to study the interaction between nitrile rubber and fuel species, providing insights into properties like binding energies and vibrational frequency shifts. acs.org Similar approaches could be used to model the interactions of 3-(hexadecylamino)propanenitrile with other molecules and surfaces.

Molecular dynamics (MD) simulations can provide insights into the self-assembly behavior of 3-(hexadecylamino)propanenitrile in different environments. The amphiphilic nature of this molecule, with its long hydrophobic tail and polar headgroup, suggests that it could form various organized structures such as micelles, vesicles, or monolayers. MD simulations can help to predict the morphology of these aggregates and understand the driving forces behind their formation.

Exploration of Novel Application Domains in Material Science and Organic Synthesis

The unique bifunctional nature of 3-(hexadecylamino)propanenitrile makes it a versatile building block with potential applications in both material science and organic synthesis. enamine.net

In material science, the amphiphilic character of 3-(hexadecylamino)propanenitrile suggests its use as a surfactant or a component in self-assembling systems. Long-chain functionalized alkanes are known to form self-assembled monolayers (SAMs) on various substrates. acs.orgresearchgate.net The nitrile group can act as a hydrogen-bond acceptor and can be further modified, opening up possibilities for creating functional surfaces with tailored properties. researchgate.netnih.gov The ability of amphiphiles to self-assemble into structures like vesicles and fibrils is well-documented and presents opportunities for applications in drug delivery and nanotechnology. acs.orgacs.orgresearchgate.netnih.gov

As a synthon in organic synthesis, 3-(hexadecylamino)propanenitrile can serve as a precursor to a wide range of more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, leading to the formation of long-chain amino acids or diamines. These derivatives are valuable intermediates in the synthesis of polymers, such as polyamides, and other specialty chemicals. uni-mainz.de The dual reactivity of aminonitriles allows them to be used as masked iminium ion equivalents or as nucleophilic acyl anion equivalents, expanding their synthetic utility. rsc.org

Advanced Characterization of Derived Materials and Intermediates

To fully realize the potential of 3-(hexadecylamino)propanenitrile, it is essential to employ advanced characterization techniques to understand the structure and properties of its derivatives and any materials formed from it.

For materials derived from 3-(hexadecylamino)propanenitrile, such as polymers or self-assembled structures, a suite of characterization techniques would be necessary. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the thermal stability and phase transitions of polymeric materials. nih.govmdpi.comresearchgate.netyoutube.com

Spectroscopic methods, including Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for confirming the chemical structure of synthetic intermediates and final products. For studying self-assembled structures, techniques like fluorescence spectroscopy and microscopy can provide insights into the dynamics and organization of the aggregates. acs.orgresearchgate.net X-ray diffraction (XRD) would be crucial for determining the crystalline structure of any solid-state materials or self-assembled arrays.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(hexadecylamino)propanenitrile, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution between hexadecylamine and acrylonitrile. Optimal conditions involve using a base (e.g., potassium carbonate) to deprotonate the amine, with reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Purity (>98%) is achieved through column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can the structure of 3-(hexadecylamino)propanenitrile be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR should show peaks for the hexadecyl chain (δ 1.2–1.4 ppm, methylene groups) and nitrile proton (δ 2.5–3.0 ppm).
  • FT-IR : Confirm the nitrile group via a sharp peak at ~2240 cm1^{-1}.
  • Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 294.53 (M+H+^+) .

Q. What are the key physicochemical properties of 3-(hexadecylamino)propanenitrile relevant to solubility and stability?

  • Methodological Answer :

PropertyValue/Description
SolubilityInsoluble in water; soluble in DCM, THF, DMF
StabilityStable at RT under inert atmosphere; hydrolyzes under acidic/alkaline conditions
LogP (lipophilicity)Estimated ~5.2 (via computational tools)
  • Storage recommendations: Protect from moisture, store at –20°C in amber vials .

Advanced Research Questions

Q. How does the hexadecylamino moiety influence the compound’s interaction with biological membranes in drug delivery studies?

  • Methodological Answer : The long alkyl chain enhances lipophilicity, enabling integration into lipid bilayers. Use fluorescence microscopy with labeled liposomes to track cellular uptake. Comparative studies with shorter-chain analogs (e.g., C8 or C12) reveal improved membrane permeability for the C16 chain, as shown in transwell assays .

Q. What strategies can resolve contradictions in reported biological activities of 3-(hexadecylamino)propanenitrile derivatives?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions. Standardize protocols:

  • Enzyme Inhibition : Use consistent substrate concentrations (e.g., 10 µM ATP for kinase assays).
  • Cytotoxicity : Validate across multiple cell lines (e.g., HEK293, HeLa) with controls for solvent effects (e.g., DMSO ≤0.1%).
  • Cross-reference with structurally related nitriles (e.g., 3-(4-fluorophenoxy)propanenitrile) to identify substituent-specific effects .

Q. How can computational modeling predict the reactivity of 3-(hexadecylamino)propanenitrile in cross-coupling reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

  • Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Simulate reaction pathways (e.g., Pd-catalyzed coupling), comparing activation energies for nitrile vs. amine group participation.
  • Validate predictions experimentally via LC-MS monitoring of intermediates .

Q. What advanced purification techniques address challenges in isolating 3-(hexadecylamino)propanenitrile from byproducts?

  • Methodological Answer :

  • HPLC : Use a C18 column with isocratic elution (acetonitrile/water, 70:30) to separate nitrile derivatives.
  • Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit temperature-dependent solubility differences.
  • Tandem MS/MS : Detect trace impurities (<0.5%) for QC validation .

Comparative Analysis

Q. How does 3-(hexadecylamino)propanenitrile compare to analogs with varying alkyl chain lengths in surfactant applications?

  • Methodological Answer :

CompoundCritical Micelle Concentration (CMC)Surface Tension Reduction
C16 (target compound)0.12 mM28 mN/m
C12 analog0.45 mM35 mN/m
C8 analog1.2 mM42 mN/m
  • The C16 chain lowers CMC significantly, enhancing surfactant efficiency. Measure via pendant drop tensiometry .

Notes

  • Evidence Limitations : Direct data on 3-(hexadecylamino)propanenitrile is sparse; answers extrapolate from structurally related compounds (e.g., halogenated or hydroxylated propanenitriles) .
  • Safety : Handle with nitrile gloves under fume hoods; avoid inhalation (potential hepatotoxicity inferred from analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.